

Technical Guide: Metabolic Pathway of Ivabradine N-Oxide Formation

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Compound of Interest

Compound Name: *Ivabradine N-oxide*

Cat. No.: *B1156075*

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Content Type: Technical Whitepaper | Subject: Pharmacokinetics & Enzymology[1]

Executive Summary

Ivabradine (Corlanor/Procoralan) is a selective

current inhibitor used in the management of stable angina and heart failure.[2][3][4] While the clinical pharmacokinetics of Ivabradine are dominated by CYP3A4-mediated N-demethylation (generating the active metabolite S-18982), the formation of **Ivabradine N-oxide** represents a critical, often overlooked metabolic niche.[1]

This guide elucidates the N-oxide pathway, distinguishing it from the primary catabolic route. It provides a mechanistic breakdown of the tertiary amine oxidation, the likely enzymatic drivers (FMO vs. CYP), and a self-validating experimental workflow for researchers to isolate and quantify this specific metabolite.

Part 1: The Molecular Landscape

To understand the formation of the N-oxide, one must first analyze the substrate's chemical susceptibility.

Structural Susceptibility

Ivabradine contains a tertiary amine within its propyl linker chain, connecting the dimethoxybenzazepinone ring and the dimethoxybenzocyclobutane ring.

- The Pivot Point: This tertiary nitrogen is the site of metabolic divergence.
- Pathway A (Major):
 - carbon hydroxylation leads to C-N bond cleavage (N-dealkylation).[1]
- Pathway B (Minor/Specific): Direct oxygenation of the nitrogen lone pair leads to the N-oxide.

Mechanistic Divergence

The formation of the N-oxide is mechanistically distinct from the oxidative dealkylation typically driven by P450s.

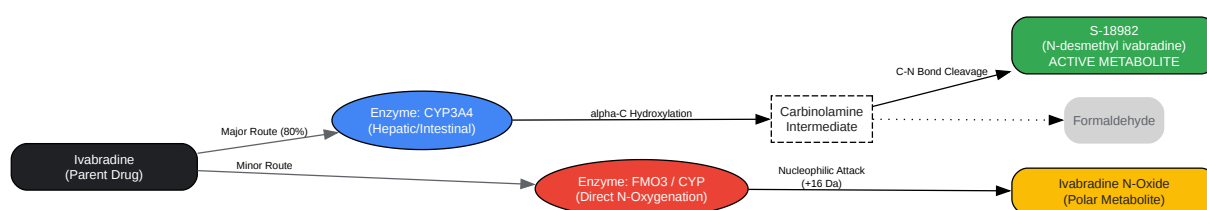
Feature	N-Dealkylation (Major Metabolite S-18982)	N-Oxidation (Ivabradine N-oxide)
Primary Enzyme	CYP3A4 (Cytochrome P450)	FMO (Flavin-containing Monooxygenase) / CYP
Mechanism	H-atom abstraction from -carbon Carbinolamine intermediate Cleavage.[1]	Direct nucleophilic attack of Nitrogen lone pair on enzyme-bound hydroperoxide.[1]
Mass Shift	-14 Da (Loss of)	+16 Da (Addition of Oxygen)
Product Type	Secondary Amine (Active)	Tertiary Amine Oxide (Generally Inactive/Polar)

Part 2: Enzymology & Signaling Pathway

While CYP3A4 is the confirmed dominant enzyme for Ivabradine clearance (accounting for ~80% of metabolism), the N-oxidation of tertiary amines is a classic reaction catalyzed by Flavin-containing Monooxygenases (FMOs), specifically FMO3 in the liver, though CYP isoforms can occasionally catalyze this reaction if the geometry permits.

The Metabolic Tree (Visualization)

The following diagram illustrates the competitive kinetics between the CYP3A4-driven bioactivation/clearance and the N-oxide formation pathway.



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Figure 1: Divergent metabolic pathways of Ivabradine showing the competition between N-dealkylation (CYP3A4) and N-oxidation.[1]

Part 3: Experimental Validation (The "How-To")

To scientifically validate the formation of **Ivabradine N-oxide** and distinguish the enzymatic source (CYP vs. FMO), the following Self-Validating Protocol is recommended. This protocol uses specific chemical inhibition and thermal inactivation to prove causality.

Reagents & Setup

- System: Human Liver Microsomes (HLM) or Recombinant Enzymes (rCYP3A4, rFMO3).
- Cofactor: NADPH-regenerating system (Required for both CYP and FMO).[1]
- Inhibitors:

- Ketoconazole (1 μ M): Potent CYP3A4 inhibitor.[5]
- Methimazole (100 μ M): Competitive FMO substrate/inhibitor.
- Thermal Condition: FMOs are heat-labile; CYPs are heat-stable.[1]

Step-by-Step Protocol

Step 1: Thermal Inactivation (The FMO Check)

FMO enzymes lose activity rapidly at 50°C, while CYP enzymes remain relatively stable.

- Aliquot HLM into two sets: Set A (Control) and Set B (Heat-Treated).[1]
- Pre-incubate Set B at 50°C for 90 seconds (precisely) in the absence of NADPH.
- Cool Set B immediately on ice to match Set A temperature (37°C).
- Logic: If **Ivabradine N-oxide** formation is abolished in Set B but N-demethylation (S-18982) persists, the pathway is FMO-mediated.[1]

Step 2: Chemical Inhibition Incubation

- Prepare reaction mixture: 10 μ M Ivabradine in 100 mM phosphate buffer (pH 7.4).
- Add Inhibitors to separate vials:
 - Vial 1: Control (Vehicle).
 - Vial 2: + Ketoconazole (CYP3A4 block).
 - Vial 3: + Methimazole (FMO block).
- Initiate reaction with NADPH (1 mM final).
- Incubate at 37°C for 30 minutes.
- Terminate with ice-cold Acetonitrile (containing Internal Standard).

Step 3: Data Interpretation Matrix

Use this table to interpret your results:

Observation	Conclusion regarding N-Oxide
Inhibited by Ketoconazole	Pathway is CYP-mediated (likely CYP3A4 N-oxidation).[1]
Inhibited by Methimazole	Pathway is FMO-mediated.[1]
Abolished by Heat (50°C)	Pathway is FMO-mediated (High Confidence). [1]
Unaffected by Ketoconazole	Confirms non-CYP3A4 route (supports FMO).

Part 4: Analytical Strategy (LC-MS/MS)

Accurate detection requires separating the N-oxide from the parent and the N-desmethyl metabolite.[1] Note that N-oxides can thermally degrade back to the parent drug in the ion source if temperatures are too high; use "soft" ionization parameters.

Mass Spectrometry Transitions

Analyte	Precursor Ion ()	Product Ion (Quant)	Product Ion (Qual)	Note
Ivabradine	469.3	177.1	262.2	Parent
S-18982 (N-desmethyl)	455.3	262.2	177.1	-14 Da shift
Ivabradine N-Oxide	485.3	177.1	278.2	+16 Da shift

Chromatographic Separation[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.

- B: Acetonitrile.
- Elution: Gradient. N-oxides are generally more polar than the parent tertiary amine and will elute earlier (shorter Retention Time) on a C18 column.[1]

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